molecular formula C22H26O8S B587647 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether CAS No. 1391053-18-1

3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether

Cat. No.: B587647
CAS No.: 1391053-18-1
M. Wt: 450.502
InChI Key: DAMHCCYDUXTGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether, also known as Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate, is a compound with the molecular formula C22H26O8S and a molecular weight of 450.50 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether consists of 22 carbon atoms, 26 hydrogen atoms, 8 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is a yellow solid . It is soluble in chloroform and ethyl acetate .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "4-ethoxybenzoic acid", "sulfuric acid", "phosphorus pentoxide", "thionyl chloride", "diethyl ether", "sodium hydroxide", "6-bromo-1-hexene", "potassium carbonate" ], "Reaction": [ "Step 1: 4-ethoxybenzoic acid is reacted with sulfuric acid and phosphorus pentoxide to form 4-ethoxybenzenesulfonic acid.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the sulfonic acid group to a sulfonyl chloride group.", "Step 3: Diethyl ether is added to the reaction mixture to form the diethyl ether of 4-ethoxybenzenesulfonyl chloride.", "Step 4: Sodium hydroxide is added to the reaction mixture to hydrolyze the sulfonyl chloride group and form 4-ethoxybenzenesulfonic acid.", "Step 5: 6-bromo-1-hexene is reacted with 4-ethoxybenzenesulfonic acid in the presence of potassium carbonate to form 6-ethoxy-4-(6-hexenyloxy)benzenesulfonic acid.", "Step 6: The sulfonic acid group is converted to a carboxylic acid group by reacting with sodium hydroxide.", "Step 7: The resulting 6-ethoxy-4-(6-hexenyloxy)benzoic acid is reacted with sulfuric acid and phosphorus pentoxide to form 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether." ] }

CAS No.

1391053-18-1

Molecular Formula

C22H26O8S

Molecular Weight

450.502

IUPAC Name

ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3

InChI Key

DAMHCCYDUXTGTD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC

Synonyms

Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate

Origin of Product

United States

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